molecular formula C22H23N3O3S B2560921 (Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 842977-41-7

(Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2560921
CAS No.: 842977-41-7
M. Wt: 409.5
InChI Key: ROGZPEOXZROKIB-HKWRFOASSA-N
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Description

(Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution, where a piperazine derivative reacts with the thiazole intermediate.

    Formation of the Benzylidene Group: The final step involves the condensation of the thiazole-piperazine intermediate with 3,4-dimethoxybenzaldehyde under basic conditions to form the benzylidene group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thiazole ring.

    Reduction: Reduction reactions could target the benzylidene group, converting it to a benzyl group.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be studied for its potential as a therapeutic agent.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including its ability to interact with specific biological targets. It may serve as a lead compound for the development of new drugs.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their function. The piperazine moiety may enhance binding affinity to certain targets, while the benzylidene group could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-5-(3,4-dimethoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one
  • (Z)-5-(3,4-dimethoxybenzylidene)-2-(4-ethylpiperazin-1-yl)thiazol-4(5H)-one
  • (Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)oxazol-4(5H)-one

Uniqueness

The uniqueness of (Z)-5-(3,4-dimethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one lies in its specific combination of functional groups, which may confer distinct biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and binding affinity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-27-18-9-8-16(14-19(18)28-2)15-20-21(26)23-22(29-20)25-12-10-24(11-13-25)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGZPEOXZROKIB-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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